6-Chloro-4-methylquinoline-2-carboxylic acid
Description
6-Chloro-4-methylquinoline-2-carboxylic acid (C₁₁H₈ClNO₂; molecular weight 221.64 g/mol) is a heterocyclic compound featuring a quinoline backbone with a chlorine atom at position 6, a methyl group at position 4, and a carboxylic acid moiety at position 2 . Its conjugated aromatic system enables electron-rich interactions, making it relevant in materials science, particularly in organic electronics . The carboxylic acid group at position 2 facilitates further derivatization, such as esterification or amide bond formation, enhancing its utility in medicinal chemistry and synthetic applications .
Synthetic routes for this compound often involve multi-step procedures, such as the propargylation of precursor quinoline derivatives under basic conditions, as demonstrated by Bouhfid and Essassi . Structural analyses, including crystallography, highlight its planar quinoline core, which is critical for interactions in biological systems and material matrices .
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
6-chloro-4-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2/c1-6-4-10(11(14)15)13-9-3-2-7(12)5-8(6)9/h2-5H,1H3,(H,14,15) |
InChI Key |
MBUJMQWVXANQCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methylquinoline-2-carboxylic acid typically involves the chlorination of 4-methylquinoline followed by carboxylation. One common method includes the following steps:
Chlorination: 4-methylquinoline is reacted with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 6-position.
Industrial Production Methods
Industrial production of 6-Chloro-4-methylquinoline-2-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-methylquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations:
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., 3-methylphenyl in ) increase molecular weight and hydrophobicity, reducing solubility in polar solvents compared to alkyl-substituted analogs.
- Functional Group Impact : Methoxy groups (e.g., in ) enhance electron-donating effects, which may improve interactions with biological receptors but complicate synthetic routes .
Challenges and Limitations
- Solubility Constraints : Hydrophobic substituents (e.g., 4-isopropylphenyl in ) limit aqueous solubility, necessitating formulation additives for in vivo studies .
- Synthetic Complexity: Multi-step syntheses for analogs like 6-chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid () reduce yield efficiency, highlighting trade-offs between functionality and scalability.
Biological Activity
6-Chloro-4-methylquinoline-2-carboxylic acid is a compound belonging to the quinoline family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the compound's biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 6-Chloro-4-methylquinoline-2-carboxylic acid features a chlorine atom at the 6-position, a methyl group at the 4-position, and a carboxylic acid group at the 2-position of the quinoline ring. This unique arrangement contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClNO2 |
| Molecular Weight | 227.63 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis Methods
The synthesis of 6-Chloro-4-methylquinoline-2-carboxylic acid typically involves two main steps:
- Chlorination : The precursor, 4-methylquinoline, is chlorinated using agents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom.
- Carboxylation : The chlorinated intermediate undergoes carboxylation with carbon dioxide (CO2) under high pressure to form the carboxylic acid group.
These methods can be optimized for industrial production using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Antimicrobial Activity
Research indicates that 6-Chloro-4-methylquinoline-2-carboxylic acid exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). In a study assessing various quinoline carboxylic acids, it was found that derivatives with halogen substitutions at specific positions displayed enhanced anti-TB activity. Notably, the 6-chloro derivative demonstrated potent inhibition against both replicating and non-replicating forms of Mtb .
Table: Antimicrobial Activity Against Mtb
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 6-Chloro-4-methylquinoline-2-carboxylic acid | <1 | Strong inhibitor |
| 6-Iodo derivative | >64 | Weak inhibitor |
| Halogenated derivatives | Variable | Dependent on position |
The mechanism of action appears to involve the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .
Anticancer Activity
In addition to its antimicrobial effects, this compound has also been studied for its anticancer properties. Research suggests that it may induce apoptosis in cancer cells by interfering with DNA replication processes. The specific pathways involved are still under investigation, but preliminary findings indicate that it could serve as a lead compound for developing new anticancer therapies .
Case Studies
- Study on Mycobacterium tuberculosis Inhibitors : A comprehensive study evaluated a series of arylated quinoline carboxylic acids, including 6-chloro derivatives. The results indicated that compounds with appropriate halogen substitutions exhibited significant anti-TB activity, with the 6-chloro variant being among the most effective .
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various quinoline derivatives on different cancer cell lines. The findings revealed that 6-Chloro-4-methylquinoline-2-carboxylic acid showed promising cytotoxicity against breast cancer cells, suggesting potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
